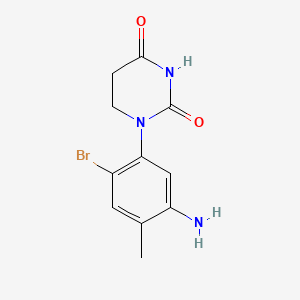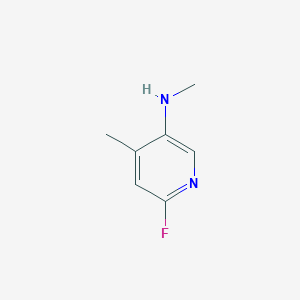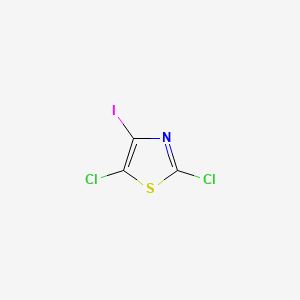
Ametoctradin metabolite M650F06 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ametoctradin metabolite M650F06 hydrochloride is a metabolite of ametoctradin, a fungicide used to control oomycetes such as Plasmopara viticola in grapes, Phytophthora infestans in potatoes and tomatoes, and other similar pathogens in various vegetables . The compound has the molecular formula C13H19N5O2·HCl and a molecular weight of 313.78 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ametoctradin metabolite M650F06 hydrochloride involves the reaction of 6-(7-amino-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid with hydrochloric acid. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ametoctradin metabolite M650F06 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives .
Applications De Recherche Scientifique
Ametoctradin metabolite M650F06 hydrochloride has several scientific research applications:
Mécanisme D'action
Ametoctradin metabolite M650F06 hydrochloride exerts its effects by inhibiting complex III of the respiratory chain in the mitochondria of oomycetes. This inhibition reduces the adenosine triphosphate (ATP) content, disrupting the energy production in these pathogens and ultimately leading to their death . The molecular targets include the mitochondrial respiratory chain components, and the pathways involved are related to cellular respiration and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ametoctradin: The parent compound, used as a fungicide with similar applications.
Ametoctradin metabolite M650F01: Another metabolite of ametoctradin, also studied for its fungicidal properties.
Metconazole: A fungicide with a different mechanism of action but used for similar purposes.
Azoxystrobin: Another fungicide with broad-spectrum activity against various plant pathogens.
Uniqueness
Ametoctradin metabolite M650F06 hydrochloride is unique in its specific inhibition of complex III in the mitochondrial respiratory chain, which sets it apart from other fungicides that may target different pathways or components . Its role as a metabolite also provides insights into the degradation and metabolic pathways of ametoctradin, contributing to a better understanding of its environmental fate and impact .
Propriétés
Formule moléculaire |
C13H20ClN5O2 |
|---|---|
Poids moléculaire |
313.78 g/mol |
Nom IUPAC |
6-(7-amino-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19N5O2.ClH/c1-2-10-9(6-4-3-5-7-11(19)20)12(14)18-13(17-10)15-8-16-18;/h8H,2-7,14H2,1H3,(H,19,20);1H |
Clé InChI |
WIMSAVAWSKSJNK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=NC=NN2C(=C1CCCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)







